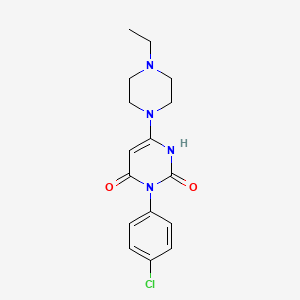

![molecular formula C13H16N2O2S B2450584 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine CAS No. 863001-39-2](/img/structure/B2450584.png)

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine” is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been synthesized and analyzed for various properties such as anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and treatment with chloroethyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

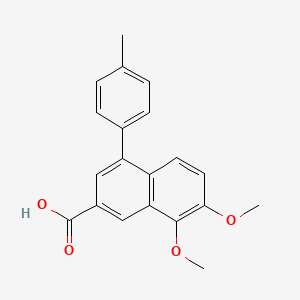

Several studies have focused on the synthesis and structural characterization of compounds structurally related to "4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine." For instance, the synthesis and crystal structure analysis of derivatives incorporating morpholine groups and their interactions within crystal lattices have been detailed, highlighting the significance of these compounds in developing new materials with potential applications in drug design and material sciences (Yusof & Yamin, 2005) (Banu et al., 2013).

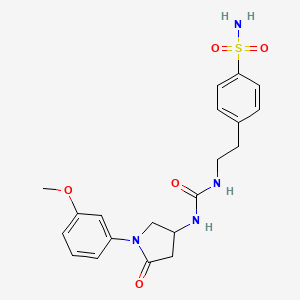

Biological Evaluation and Potential Applications

The biological activity and potential therapeutic applications of compounds containing morpholine and thiazole groups have been explored, demonstrating their relevance in medicinal chemistry. For example, derivatives have been evaluated for their antiproliferative and antimicrobial properties, indicating their potential as leads in the development of new therapeutic agents (Gür et al., 2020). Additionally, the synthesis of compounds for imaging applications in diseases like Parkinson's has been reported, underscoring the versatility of these chemical frameworks in various scientific and medical applications (Wang et al., 2017).

Molecular Interactions and Mechanistic Insights

Research on the chemical modifications of related compounds, such as the introduction of different substituents on the benzothiazole and morpholine moieties, provides insights into the molecular interactions and mechanisms underlying their biological activities. These studies are crucial for understanding how structural changes impact the efficacy and selectivity of these compounds in biological systems, guiding the design of more effective drugs and diagnostics (Basu et al., 2017).

Wirkmechanismus

Target of Action

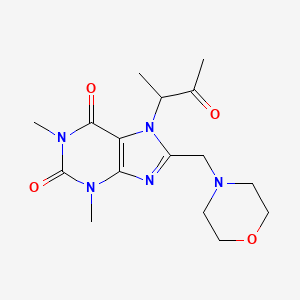

The primary target of 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neuronal signaling .

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor . This means it enhances the receptor’s response to its natural ligand, acetylcholine. It exhibits modest potency at the human M4 receptor and causes a significant leftward shift of the agonist concentration-response curve .

Pharmacokinetics

The compound displays excellent in vivo pharmacokinetic properties. It has low intravenous clearance and excellent brain exposure . These properties suggest that the compound has good bioavailability, allowing it to reach its target site effectively.

Eigenschaften

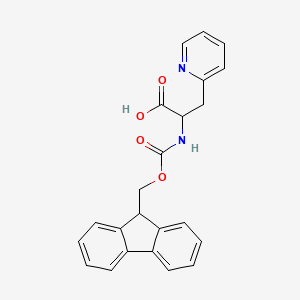

IUPAC Name |

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-3-4-10(16-2)11-12(9)18-13(14-11)15-5-7-17-8-6-15/h3-4H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPCAGHOOOZYMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2450501.png)

![3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2450503.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2450508.png)

![N-(3,5-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2450513.png)

![2-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2450515.png)

![2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2450520.png)

![N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2450522.png)